(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine
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Overview
Description
(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine is a chiral oxazolidine derivative characterized by the presence of a phenyl group and a difluoromethyl group
Mechanism of Action
Target of Action
The primary targets of oxazolidinones, a class of compounds to which (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine belongs, are the bacterial ribosomes . They bind to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis . This action is critical in the life cycle of bacteria, making oxazolidinones potent antimicrobial agents .
Mode of Action
Oxazolidinones inhibit both bacterial and archaeal protein synthesis by binding to the 50S ribosomal subunit . This mechanism of action differs from that of other protein synthesis inhibitors as it occurs at a very early stage . The binding of oxazolidinones to the ribosome prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by oxazolidinones is the protein synthesis pathway . By binding to the 50S ribosomal subunit, oxazolidinones prevent the formation of the 70S initiation complex, a critical step in the protein synthesis pathway . This action disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
Oxazolidinones exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . They are bacteriostatic against enterococci and staphylococci, and bactericidal for the majority of strains of streptococci . They are associated with significant adverse events, with myelosuppression being the main unfavorable side effect .
Result of Action
The result of the action of oxazolidinones is the inhibition of bacterial growth and proliferation . By inhibiting protein synthesis, these compounds disrupt the normal functioning of bacteria, leading to their death . This makes oxazolidinones effective against a wide range of multidrug-resistant Gram-positive pathogens .
Action Environment
The action of oxazolidinones can be influenced by various environmental factors. For instance, Gram-negative pathogens are intrinsically resistant to oxazolidinones due to efflux pumps that force the compound out of the cell faster than it can accumulate . Therefore, the efficacy and stability of oxazolidinones can be affected by the presence of these efflux pumps in the bacterial cell environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine typically involves the reaction of 2-amino alcohols with aldehydes or ketones. One common method includes the use of 2-amino-2-phenylethanol as a starting material, which undergoes cyclization with difluoromethyl ketone under acidic conditions to form the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinones, reduced oxazolidine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in chemical reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and applications.
Oxazolines: Similar five-membered heterocycles with one nitrogen and one oxygen atom, used in different synthetic applications.
Thiazolidines: Contain a sulfur atom in place of the oxygen atom in oxazolidines, leading to different chemical properties and uses.
Uniqueness
(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
(4R)-2-(difluoromethyl)-4-phenyl-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2/t8-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKOFIQOIXGNCK-PEHGTWAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(O1)C(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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